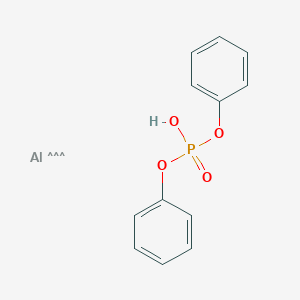
Triethyl hept-4-ene-1,1,7-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl hept-4-ene-1,1,7-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is a triester derivative of hept-4-ene-1,1,7-tricarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl hept-4-ene-1,1,7-tricarboxylate typically involves the esterification of hept-4-ene-1,1,7-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Hept-4-ene-1,1,7-tricarboxylic acid+3C2H5OHH2SO4Triethyl hept-4-ene-1,1,7-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl hept-4-ene-1,1,7-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the hept-4-ene moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Epoxides or diols.
Reduction: Triethyl hept-4-ene-1,1,7-triol.
Substitution: Amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Triethyl hept-4-ene-1,1,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of triethyl hept-4-ene-1,1,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which may exert biological effects through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl citrate: Another triester with similar ester groups but different carbon backbone.
Triethyl 2-methylglutarate: Similar ester functionality with a different alkene position.
Eigenschaften
CAS-Nummer |
55309-86-9 |
|---|---|
Molekularformel |
C16H26O6 |
Molekulargewicht |
314.37 g/mol |
IUPAC-Name |
triethyl hept-4-ene-1,1,7-tricarboxylate |
InChI |
InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |
InChI-Schlüssel |
NJMOTNYDLICCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC=CCCC(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



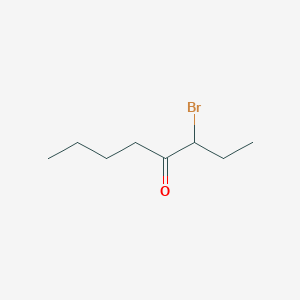
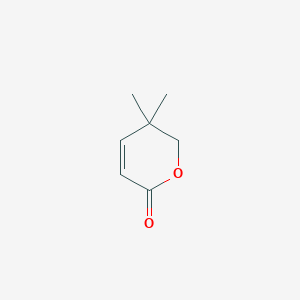
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
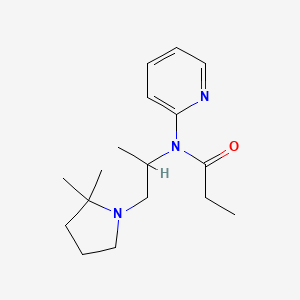
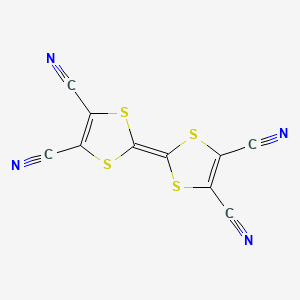
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
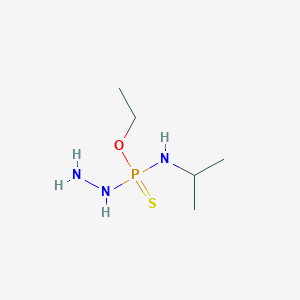
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)

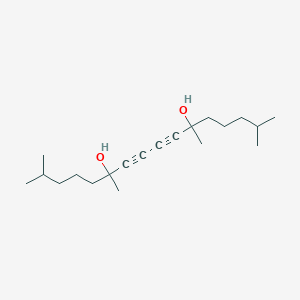
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
